molecular formula C26H46N4O9S3 B6297149 Biotin-PEG4-S-S-acid CAS No. 1380166-80-2

Biotin-PEG4-S-S-acid

Cat. No.: B6297149
CAS No.: 1380166-80-2
M. Wt: 654.9 g/mol
InChI Key: JHFNDTQMSDEJOG-WATLYSKOSA-N
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Mechanism of Action

Target of Action

Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .

Mode of Action

Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .

Biochemical Pathways

The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .

Result of Action

The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .

Action Environment

The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-S-S-acid is synthesized through a series of chemical reactions involving the attachment of biotin to a polyethylene glycol (PEG) spacer arm, which is then linked to a disulfide bond. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-S-S-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Composition and Mechanism of Action

Biotin-PEG4-S-S-acid features the following components:

  • Biotin : A small molecule with a high affinity for streptavidin, facilitating strong binding interactions.
  • PEG Spacer : Provides solubility and flexibility, reducing steric hindrance during interactions.
  • Disulfide Bond : Allows for cleavage under reducing conditions, enabling controlled release of biotinylated molecules.

The primary mechanism involves the reaction of the compound with primary amines on proteins or peptides to form stable amide bonds. This reaction occurs efficiently at physiological pH (7 to 9) and can be reversed by reducing agents such as dithiothreitol, releasing the biotin moiety from the conjugated biomolecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Protein Labeling :
    • Used extensively in the labeling of proteins and peptides for detection and purification purposes.
    • Offers improved stability and reduced aggregation in biotinylated antibodies compared to non-cleavable reagents .
  • Cell Surface Protein Analysis :
    • Facilitates the study of cell surface interactions by allowing differential recovery of proteins from cells like Escherichia coli .
  • Drug Delivery Systems :
    • The compound can be utilized to target drugs to specific cells expressing biotin receptors, enhancing therapeutic efficacy while minimizing side effects.
  • Biosensing Platforms :
    • Biotinylated surfaces can capture streptavidin-conjugated molecules, enabling specific target detection or manipulation in biosensors.
  • Mass Spectrometry :
    • Enhances the direct detection of biotin-tagged newly synthesized peptides significantly compared to conventional methods .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study demonstrated that biotinylation using this compound allowed for the differential recovery of cell-envelope proteins in E. coli, showcasing its utility in studying bacterial surface interactions .
  • Another investigation revealed that biotinylated antibodies exhibited improved stability and reduced aggregation compared to those labeled with non-cleavable reagents, underscoring the advantages of using PEGylated linkers in antibody labeling .
  • Research involving biotin-functionalized nanoparticles has shown promising results in drug delivery systems, where biotin-conjugated PEG-poly(glutamic acid) effectively delivered cargo to lung epithelial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides flexibility in experimental design and applications where temporary biotinylation is desired .

Biological Activity

Biotin-PEG4-S-S-acid is a biotinylation reagent that combines a biotin moiety, a polyethylene glycol (PEG) spacer, and a disulfide bond. This compound is gaining prominence in biological research due to its unique properties that facilitate the labeling, purification, and detection of biomolecules. The following sections detail its biological activity, applications, and relevant research findings.

This compound features:

  • Biotin : A small molecule with high affinity for streptavidin, enabling specific binding to biotinylated targets.
  • PEG Spacer : Enhances solubility and flexibility, reducing steric hindrance during interactions with biomolecules.
  • Disulfide Bond : Provides a cleavable linker that allows controlled release of the biotin moiety under reducing conditions.

The primary mechanism involves the reaction of this compound with primary amines on biomolecules through nucleophilic attack, forming stable amide bonds. This reaction is efficient in physiological pH conditions (7 to 9), making it suitable for various biological applications .

Biological Activity

This compound exhibits significant biological activity due to its ability to label proteins and other biomolecules. This labeling enhances detection and purification processes in biochemical assays while preserving the biological functions of the labeled proteins. Key applications include:

  • Affinity Chromatography : Biotinylated proteins can be easily purified using streptavidin-coated surfaces.
  • Immunoassays : The strong affinity between biotin and streptavidin allows for sensitive detection of target proteins .
  • Drug Delivery Systems : The compound's structure allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, with controlled release facilitated by the disulfide bond .

Case Studies

  • Bioconjugation Techniques :
    Research has demonstrated that this compound can effectively conjugate with various biomolecules while maintaining their functionality. For example, studies involving protein labeling showed that biotinylated proteins retained their activity in subsequent assays .
  • Detection Methods :
    A study utilizing biotin-PEG-linked gold nanoparticle probes showed enhanced sensitivity in detecting biomarkers such as prostate-specific antigen (PSA) and microRNAs. The assay achieved detection limits as low as 50 fM for nucleic acids, showcasing the versatility of biotinylation in diagnostic applications .
  • Controlled Release Applications :
    In therapeutic contexts, the cleavable nature of the disulfide bond was exploited to release drugs in response to reducing environments found within certain tissues. This property was confirmed through experiments demonstrating the release of biotin from conjugated biomolecules upon treatment with reducing agents like dithiothreitol (DTT) .

Comparative Analysis

FeatureThis compoundOther Biotinylation Reagents
Cleavable LinkerYesVaries
SolubilityHighVaries
Reaction EfficiencyHighVaries
Targeting SpecificityHighModerate

Properties

IUPAC Name

3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNDTQMSDEJOG-WATLYSKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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